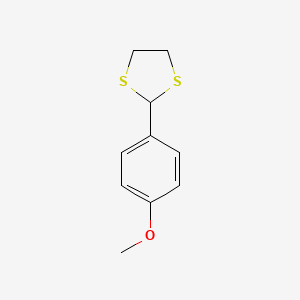

4-Methoxyphenyl-1,3-dithiolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6712-20-5 |

|---|---|

Molecular Formula |

C10H12OS2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,3-dithiolane |

InChI |

InChI=1S/C10H12OS2/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

JYWZOJISGOBZDP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2SCCS2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2SCCS2 |

Other CAS No. |

6712-20-5 |

Synonyms |

4-methoxyphenyl-1,3-dithiolane para-methoxyphenyl-1,3-dithiolane |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl 1,3 Dithiolane and Analogues

Modern and Environmentally Benign Synthetic Routes

In recent years, a significant focus in chemical synthesis has been the development of environmentally friendly methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents. The synthesis of 4-methoxyphenyl-1,3-dithiolane has also benefited from these advancements, with several modern and green synthetic routes being established.

Solvent-Free Conditions for 1,3-Dithiolane (B1216140) Formation

Performing reactions under solvent-free conditions represents a significant step towards greener synthesis. This approach eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and often simplifies the work-up procedure. Several catalytic systems have been successfully employed for the synthesis of 1,3-dithiolanes, including this compound, without the use of a solvent. chemicalbook.comresearchgate.net

Catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), tungstate (B81510) sulfuric acid, and tin(II) chloride dihydrate (SnCl2·2H2O) have been shown to be highly effective for the condensation of aldehydes and ketones with ethane-1,2-dithiol under solvent-free conditions at room temperature or with gentle heating. organic-chemistry.orgchemicalbook.comresearchgate.netresearchgate.net These methods are characterized by high yields, short reaction times, and operational simplicity. researchgate.netresearchgate.net

For example, the reaction of 4-methoxybenzaldehyde (B44291) with ethane-1,2-dithiol in the presence of a catalytic amount of HClO4-SiO2 at room temperature proceeds smoothly to afford this compound in excellent yield. organic-chemistry.org The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. organic-chemistry.org Similarly, the use of a catalytic amount of SnCl2·2H2O provides a mild and efficient protocol for the conversion of various carbonyl compounds into their corresponding 1,3-dithiolanes under solvent-free conditions. researchgate.net

The following table summarizes the results for the solvent-free synthesis of 2-(4-methoxyphenyl)-1,3-dithiolane using different catalysts.

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| HClO₄-SiO₂ | 10 min | 98 | organic-chemistry.org |

| Tungstate Sulfuric Acid | 15 min | 95 | researchgate.net |

| SnCl₂·2H₂O | 30 min | 92 | researchgate.net |

Ionic Liquid Catalyzed Syntheses

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green reaction media and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. researchgate.netthieme-connect.de The use of task-specific ILs, particularly Brønsted acidic ionic liquids, has proven to be an effective and environmentally benign approach for the synthesis of 1,3-dithiolanes. thieme-connect.deresearchgate.net

Brønsted acidic ILs, such as those bearing an alkane sulfonic acid group, can act as both the solvent and the catalyst, simplifying the reaction setup. thieme-connect.de These ILs have been successfully used for the chemoselective thioacetalization of aldehydes in the presence of ketones under solvent-free conditions. thieme-connect.de For example, a catalytic amount of a Brønsted acidic ionic liquid efficiently promotes the reaction between 4-methoxybenzaldehyde and ethane-1,2-dithiol to yield this compound. chemicalbook.com

DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquids have also been employed as facile, sustainable, and recyclable catalysts for the synthesis of 1,3-dithiolane derivatives. researchgate.netresearchgate.net These catalysts offer several advantages, including being environmentally friendly, providing a green solvent medium, requiring reduced reaction times, and giving good to excellent product yields. researchgate.net

The following table presents data for the synthesis of 2-(4-methoxyphenyl)-1,3-dithiolane using different ionic liquid catalysts.

| Ionic Liquid Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| [TEBSA][OTs] | 15 min | 96 | thieme-connect.de |

| [H₂-DABCO][HSO₄]₂ | 20 min | 94 | researchgate.net |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been increasingly approached with these principles in mind, leading to the development of more sustainable and efficient methods. chemicalbook.com

Several key principles of green chemistry are particularly relevant to the synthesis of this compound:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. skpharmteco.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. skpharmteco.comwikipedia.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. tandfonline.com

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of volatile organic solvents. chemicalbook.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the immediate synthesis of this compound from common starting materials, this principle encourages the use of starting materials derived from renewable resources.

Reduce Derivatives: Minimizing the use of protecting groups to avoid additional synthetic steps and waste generation. tandfonline.com

The application of these principles is evident in the modern synthetic routes discussed, such as the use of solvent-free conditions, recyclable catalysts like supported reagents and ionic liquids, and the development of highly chemoselective methods that reduce the need for protecting group manipulations. scirp.orgorganic-chemistry.orgtandfonline.comchemicalbook.comthieme-connect.de

Atom Economy Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are found in the final product, and no atoms are wasted as byproducts. rsc.org

The synthesis of this compound via the condensation of 4-methoxybenzaldehyde and ethane-1,2-dithiol is an example of a reaction with a relatively high atom economy. The reaction can be represented by the following equation:

C₈H₈O₂ (4-methoxybenzaldehyde) + C₂H₆S₂ (ethane-1,2-dithiol) → C₁₀H₁₂OS₂ (this compound) + H₂O (water)

To calculate the atom economy for this reaction:

Molecular weight of this compound (C₁₀H₁₂OS₂) = 212.34 g/mol

Molecular weight of 4-methoxybenzaldehyde (C₈H₈O₂) = 136.15 g/mol

Molecular weight of ethane-1,2-dithiol (C₂H₆S₂) = 94.20 g/mol

Atom Economy = [Molecular weight of desired product / (Sum of molecular weights of all reactants)] x 100

Atom Economy = [212.34 / (136.15 + 94.20)] x 100 = [212.34 / 230.35] x 100 ≈ 92.18%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the desired product, with only water being generated as a byproduct. This is a significant advantage over many other types of reactions that generate stoichiometric amounts of waste products. By focusing on maximizing atom economy, chemists can design more sustainable and efficient synthetic routes that minimize waste and make better use of resources. dntb.gov.uadocbrown.info

Reduction of Derivatives in Synthetic Pathways

The reduction of 1,3-dithiolane derivatives is a key transformation in organic synthesis. While reductive cleavage is commonly performed with Raney nickel, recent studies have demonstrated the efficacy of hydride reagents, representing a significant advancement in this area. clockss.org

A notable example involves the reduction of 1,3-thiazine derivatives that contain a 1,3-dithiolane ring. When these compounds are treated with sodium cyanoborohydride in ethanol (B145695) at a pH of 5, an unusual reduction occurs, leading to the complete removal of the dithiolane ring. clockss.org This reaction provides a novel pathway for the reductive cleavage of the dithiolane moiety, contrasting with the typical C=N bond reduction that also occurs. clockss.org This finding is significant as it represents a rare example of a hydride reagent being used for the reductive removal of a dithiolane ring, a process that almost exclusively relied on Raney nickel in the past. clockss.org

In addition to ring cleavage, specific functional groups on dithiolane derivatives can be selectively reduced. The asymmetric reduction of ketone derivatives, such as 1-(1,3-dithiolan-2-yl)-2-propanone, using baker's yeast yields the corresponding enantiopure (S)-alcohols. nih.gov This biocatalytic approach offers high enantioselectivity and is a valuable tool for synthesizing chiral building blocks. nih.gov

Table 1: Summary of Reductive Methodologies for 1,3-Dithiolane Derivatives

| Method | Reagent | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Sodium Cyanoborohydride | 2-thioacylimino-1,3-dithiolane cycloadducts | Dithiolane ring removal | clockss.org |

Energy Efficiency Considerations

Modern synthetic chemistry places a strong emphasis on developing energy-efficient and environmentally benign protocols. In the context of this compound and its analogues, several methodologies have been developed to improve efficiency by using milder conditions, reducing reaction times, and eliminating the need for harsh solvents.

One approach is the use of efficient catalysts under solvent-free conditions. A mild and solvent-free protocol for converting aldehydes and ketones into their corresponding 1,3-dithiolanes utilizes a catalytic amount of SnCl2·2H2O. researchgate.net This method is noted for its operational simplicity and high yields. researchgate.net Similarly, microwave-assisted synthesis represents a significant step forward in energy efficiency. The synthesis of spiro-1',2',4'-triazolidin-3'-thiones from 3-azabicyclo[3.3.1]nonan-9-ones, a reaction involving a dithiolane-related scaffold, has been achieved under dry media conditions using a potassium superoxide (B77818) (KO2) catalyst and microwave irradiation. europeanreview.org This procedure eliminates the need for solvents like chloroform (B151607) and optimizes efficiency with minimal catalyst amounts and controlled power levels. europeanreview.org

Visible-light photoredox catalysis is another cutting-edge, energy-efficient technique. This method has been applied to the oxidative rearrangement of 2-(4-methoxyphenyl)-1,3-dithiolane. semanticscholar.org Using a photosensitizer like Rhodamine 6G and an oxygen atmosphere, the reaction can be directed to produce either a rearranged disulfide-linked-dithioester or a sulfoxide (B87167), simply by choosing the appropriate base. semanticscholar.org This protocol relies on a clean energy source and demonstrates high selectivity under mild conditions. semanticscholar.org

Table 2: Comparison of Energy-Efficient Synthetic Methods

| Methodology | Catalyst/Conditions | Key Advantages | Application Example | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | SnCl2·2H2O | Operational simplicity, no organic solvent, high yield | Formation of 1,3-dithiolanes | researchgate.net |

| Microwave-Assisted Synthesis | KO2 / Dry Media | Rapid, solvent-free, high efficiency | Synthesis of spiro-heterocycles | europeanreview.org |

Preparation of Functionalized this compound Derivatives

The core structure of this compound serves as a scaffold for introducing a wide range of chemical functionalities. These modifications can alter the molecule's properties and create precursors for more complex targets.

Introduction of Additional Functionalities onto the 1,3-Dithiolane Scaffold

The 1,3-dithiolane ring can undergo transformations that introduce new functional groups or even lead to the formation of different heterocyclic systems. A notable reaction is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. acs.org When treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at high temperatures, the dithiolane ring fragments to generate an aryl-dithiocarboxylate anion, which can then be trapped by various electrophiles to produce a diverse library of dithioesters. acs.org This one-pot method is operationally simple and can be performed on a gram scale. acs.org

Furthermore, the dithiolane ring can be a precursor to other heterocycles. For instance, 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles undergo a ring-opening reaction induced by sodium hydride. mdpi.com This process forms a (Z)-1-en-4-yne-1-thiolate intermediate, which then undergoes a 5-exo-dig cyclization to yield highly functionalized 3-cyano-2-(vinylthio)thiophenes. mdpi.com

Visible-light photocatalysis also offers a route to functionalization. Depending on the base used, the reaction of 2-(4-methoxyphenyl)-1,3-dithiolane can be selectively guided towards sulfoxidation to produce the corresponding sulfoxide or towards a rearrangement that yields a disulfide-linked-dithioester. semanticscholar.org

Table 3: Strategies for the Functionalization of 1,3-Dithiolane Derivatives

| Strategy | Reagents | Resulting Functional Group/Scaffold | Reference |

|---|---|---|---|

| Base-Mediated Fragmentation | LiHMDS, Alkyl Halide | Dithioester | acs.org |

| Ring Opening / Cyclization | NaH | Functionalized Thiophene | mdpi.com |

Synthesis of Ring-Expanded Dithiolane Analogues

Ring expansion reactions provide a powerful method for converting the five-membered 1,3-dithiolane ring into larger sulfur-containing heterocycles, which can be difficult to synthesize through other means. researchgate.net This strategy is particularly useful for accessing medium-sized ring systems. researchgate.net

A well-established and practical method for expanding the 1,3-dithiolane ring is the Parham ring expansion. beilstein-journals.org This procedure allows for the synthesis of 1,4-dithiane (B1222100) ring systems from 1,3-dithiolanes. The process begins with the condensation of a dithiol, such as ethane-1,2-dithiol, with a dimethylacetal derived from an α-haloaldehyde (e.g., chloroacetaldehyde), which forms a 2-substituted-1,3-dithiolane. beilstein-journals.org This intermediate can then spontaneously rearrange to the more stable six-membered 1,4-dithiane upon refluxing in a water-toluene mixture, driven by the elimination of hydrochloric acid. beilstein-journals.org The mechanism is believed to involve a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate. beilstein-journals.org This versatile strategy can be applied to a wide variety of α-halocarbonyl starting materials, making it a generally applicable route to substituted 1,4-dithiane systems. beilstein-journals.org

Reactivity and Mechanistic Insights of 4 Methoxyphenyl 1,3 Dithiolane

Advanced Studies on Thioacetal Deprotection

The deprotection of thioacetals such as 4-Methoxyphenyl-1,3-dithiolane can be broadly categorized into oxidative and reductive cleavage strategies. Each approach involves distinct mechanistic pathways and offers different synthetic advantages.

Oxidative cleavage is a common method for the deprotection of 1,3-dithiolanes. This process typically involves the oxidation of one or both sulfur atoms, which renders the carbon atom of the dithiolane ring more susceptible to nucleophilic attack by water, ultimately leading to the regeneration of the carbonyl compound.

The superoxide (B77818) radical anion (O₂⁻) has been identified as a key reactive oxygen species (ROS) in the oxidative cleavage of thioacetals. The proposed mechanism suggests that the superoxide anion acts as an oxidizing agent rather than a nucleophile. The process is thought to be initiated by the oxidation of a thioether functionality, leading to the formation of a thionium (B1214772) intermediate. This intermediate is then hydrolyzed to yield the corresponding ketone or aldehyde. In some photodeprotection studies, the requirement of oxygen and the inhibition of the reaction by superoxide scavengers like p-benzoquinone strongly suggest that the superoxide anion drives the deprotection reaction.

Visible-light photoredox catalysis has emerged as a powerful and green method for initiating organic transformations, including the cleavage of C-S bonds in thioacetals. In this process, a photocatalyst, such as Eosin Y or molecular iodine, absorbs visible light and becomes electronically excited. The excited photocatalyst can then engage in a single electron transfer (SET) with the dithiolane.

The proposed mechanism involves the following key steps:

Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst abstracts an electron from the sulfur atom of the 1,3-dithiolane (B1216140), generating a dithiolane radical cation and the reduced form of the photocatalyst (PC⁻).

C-S Bond Cleavage: The dithiolane radical cation can undergo fragmentation, often involving C-S bond cleavage, to form a distonic radical cation.

Role of Oxygen: Molecular oxygen plays a crucial role. It can be reduced by the PC⁻ to form a superoxide radical anion (O₂⁻). This superoxide anion is proposed to be the species that ultimately drives the deprotection, leading to the formation of the parent carbonyl compound. The reaction is often inhibited in the absence of oxygen.

This method is advantageous due to its mild, metal-free conditions, utilizing ambient light sources and proceeding at room temperature.

Specific chemical reagents have been developed for the efficient and often chemoselective deprotection of 1,3-dithiolanes under mild conditions.

Silicasulfuric Acid/NaNO₂: This heterogeneous reagent system provides an effective method for the cleavage of S,S-acetals. The reaction of this compound with silicasulfuric acid and sodium nitrite (B80452) (NaNO₂) supported on wet silica (B1680970) gel (SiO₂) under solvent-free conditions has been shown to be particularly efficient. The reaction proceeds rapidly at room temperature, often with just grinding in a mortar and pestle. The proposed mechanism involves the in situ generation of nitrous acid (HNO₂) which then likely forms a thionitrite intermediate. This intermediate is then hydrolyzed to regenerate the parent carbonyl compound, 4-methoxybenzaldehyde (B44291). The use of solvent-free conditions often leads to higher yields and shorter reaction times compared to reactions run in solvents like acetonitrile (B52724) or dichloromethane. youtube.com

Table 1: Deprotection of this compound using Silicasulfuric Acid/NaNO₂

| Solvent | Conditions | Time | Yield (%) |

| Acetonitrile | 0-5 °C, stirring | 2 hours | 50% (plus 20% 4-methoxybenzoic acid) |

| Dichloromethane | 0-5 °C, stirring | 2 hours | ~45% (plus 15% 4-methoxybenzoic acid) |

| Diethyl ether | 0-5 °C, stirring | 2 hours | ~45% (plus 15% 4-methoxybenzoic acid) |

| Solvent-free | Room Temp, grinding | 2 min | 90% |

Data sourced from a study on the deprotection of S,S-acetals. youtube.com

Polyphosphoric Acid/Acetic Acid: A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as a simple and convenient system for the deprotection of 1,3-dithiolanes. chem-station.com While acids are typically used to catalyze the formation of dithiolanes, this specific combination effectively promotes their cleavage. It was observed that polyphosphoric acid alone gives very low yields of the deprotected ketone. chem-station.com However, the addition of a small amount of acetic acid significantly increases the yield, suggesting a synergistic interaction between the two acids that facilitates the hydrolysis of the thioacetal. chem-station.com

Table 2: Effect of Acetic Acid in PPA-mediated Deprotection

| Reagent System | Temperature (°C) | Yield (%) |

| PPA only | 20-45 | < 10 |

| PPA + Acetic Acid (5-10 drops) | 20-45 | 84 |

Data based on studies of 1,3-dithiolane deprotection. chem-station.com

In contrast to oxidative cleavage which regenerates the carbonyl group, reductive cleavage (or desulfurization) of 1,3-dithiolanes typically leads to the complete removal of the sulfur atoms and their replacement with hydrogen atoms. This process effectively converts the original carbonyl group into a methylene (B1212753) group (-CH₂-).

The most common reagent used for this transformation is Raney Nickel , a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. masterorganicchemistry.com This process is often referred to as the Mozingo reduction. The mechanism of Raney Nickel desulfurization is believed to involve the hydrogen that is adsorbed on the metal surface during its preparation. masterorganicchemistry.com The reaction proceeds via a free-radical mechanism on the surface of the catalyst, where the C-S bonds are hydrogenolyzed.

For this compound, treatment with Raney Nickel would result in the formation of 4-methylanisole. This two-step sequence (carbonyl to dithiolane, then desulfurization) serves as a mild alternative to other deoxygenation methods like the Clemmensen or Wolff-Kishner reductions.

The stereochemical implications of dithiolane cleavage are most relevant when a stereocenter is present on the dithiolane ring itself or adjacent to it. For a compound like this compound, the dithiolane ring itself is achiral. If a stereocenter were present elsewhere in the molecule, the primary concern would be whether the reaction conditions for deprotection cause epimerization or racemization at that center.

The literature on the deprotection of thioacetals primarily focuses on reaction efficiency, yield, and chemoselectivity. There is limited specific research detailing the stereochemical outcome at an adjacent stereocenter during the cleavage of 1,3-dithiolanes. Generally, the mild conditions offered by methods like photoredox catalysis or specific reagent systems (e.g., Silicasulfuric Acid/NaNO₂) are presumed to be less likely to affect remote stereocenters compared to harsher methods that require strong acids or high temperatures. However, without specific studies, it cannot be assumed that all deprotection methods are stereochemically benign. The resolution of chiral 1,3-dithiolanes has been reported, highlighting that stereochemistry on the dithiolane scaffold is an area of interest, although the focus has been on separation rather than the stereochemical course of the cleavage reaction itself.

Oxidative Cleavage Mechanisms for 1,3-Dithiolanes

Carbon-Carbon Bond Formation via this compound

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. The 1,3-dithiolane moiety provides a unique platform for such transformations, primarily through its ability to function as a masked carbonyl group, enabling a reversal of the typical electrophilic reactivity of the carbonyl carbon.

1,3-Dithiolane as an Acyl Anion Equivalent

The concept of "umpolung," or the reversal of polarity, is powerfully demonstrated in the chemistry of thioacetals. In what is famously known as the Corey-Seebach reaction, 1,3-dithianes can be deprotonated at the C2 position to form a stable carbanion, which then acts as a nucleophilic acyl anion equivalent wikipedia.orgsynarchive.comorganic-chemistry.orgjk-sci.com. This lithiated species can react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane reveals the ketone functionality wikipedia.orgjk-sci.comnih.gov.

However, the five-membered 1,3-dithiolane ring system exhibits a significant deviation from this behavior. While deprotonation at the C2 position of a 2-aryl-1,3-dithiolane, such as this compound, can be achieved using a strong base like lithium hexamethyldisilazide (LiHMDS), the resulting anion is prone to undergo a facile ring fragmentation organic-chemistry.orgnih.gov. This process leads to the formation of an aryl-dithiocarboxylate anion and the expulsion of ethylene (B1197577) gas nih.gov. This fragmentation pathway competes with, and often dominates, the desired alkylation reaction, limiting the utility of 2-lithio-1,3-dithiolanes as direct acyl anion equivalents in the same manner as their six-membered dithiane counterparts organic-chemistry.org.

Despite this inherent instability, the fragmentation of 2-aryl-1,3-dithiolanes has been harnessed for the synthesis of dithioesters. In a one-pot procedure, the in situ generated dithiocarboxylate anion can be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to afford a diverse library of dithioesters in good yields nih.gov. The choice of base and reaction conditions is crucial to selectively promote C2 deprotonation and subsequent fragmentation over other potential side reactions nih.gov.

| Base | Solvent | Temperature (°C) | Time | Outcome |

| LiHMDS | CPME | 100 | 5 min | Fragmentation to dithiocarboxylate |

| NaH | DMF/HMPA | 130-150 | 2 h | Fragmentation to dithiocarboxylate |

Table 1: Conditions for the base-mediated fragmentation of 2-aryl-1,3-dithiolanes.

Radical Coupling Pathways Involving Dithiolanes

Radical reactions offer a powerful alternative for the formation of carbon-carbon bonds. The generation of a radical at the C2 position of the 1,3-dithiolane ring can initiate coupling reactions with suitable partners. Photocatalysis has emerged as a mild and efficient method for generating such radical intermediates nih.govnih.govbeilstein-journals.org.

In a typical scenario, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable precursor to generate a radical species. While direct photocatalytic C-H activation at the C2 position of this compound is a plausible route to a C2-centered radical, the literature more broadly supports the generation of radical species that can then add to unsaturated systems. For instance, the photocatalytic generation of thiyl radicals from thiols has been shown to initiate thiol-ene and thiol-yne reactions, leading to carbon-sulfur and, subsequently, carbon-carbon bond formation beilstein-journals.org.

An analogous process can be envisioned for this compound. A photocatalytically generated radical could abstract the hydrogen atom from the C2 position, creating a dithiolanyl radical. This radical could then participate in coupling reactions. An example of a related transformation is the oxidative coupling for alkyne difunctionalization, which proceeds through a radical pathway to yield β-ketodithianes organic-chemistry.org. This suggests the feasibility of engaging dithiolane-derived radicals in C-C bond-forming reactions. The 4-methoxyphenyl (B3050149) group, being electron-rich, may influence the stability and reactivity of the radical intermediate.

Rearrangement Reactions of this compound Derivatives

Beyond direct functionalization, the 1,3-dithiolane scaffold can undergo intriguing rearrangement reactions, leading to structurally distinct and valuable products.

Base-Dependent Oxidative Rearrangements to Disulfide-Linked Dithioesters

A notable transformation of 2-aryl-1,3-dithiolanes is their base-dependent oxidative rearrangement to disulfide-linked dithioesters. This reaction is often facilitated by visible-light photoredox catalysis. In this process, the 1,3-dithiolane ring undergoes a controlled carbon-sulfur bond cleavage and subsequent rearrangement.

The proposed mechanism involves the generation of a radical cation from the dithiolane via a single-electron transfer to the excited photocatalyst. The presence of a base is critical in directing the reaction towards rearrangement rather than other potential pathways, such as sulfoxidation. The base facilitates the cleavage of a C-S bond, leading to a thiyl radical and a thioester moiety. Dimerization of the thiyl radical fragment then yields the disulfide-linked dithioester product. The choice of base can influence the product distribution, with certain bases promoting the desired rearrangement over competing reactions.

Derivatization Reactions and Synthetic Transformations

The 1,3-dithiolane ring can serve as a precursor for the synthesis of other heterocyclic systems through various synthetic manipulations.

Conversion to Other Heterocyclic Systems

The inherent reactivity of the 1,3-dithiolane moiety allows for its transformation into other heterocyclic structures. These conversions often involve ring-opening, rearrangement, or cycloaddition reactions.

One documented transformation is the ring expansion of 1,3-dithiolanes to 1,4-dithianes nih.gov. This rearrangement can be particularly useful for creating six-membered sulfur-containing heterocycles from readily available five-membered precursors. For instance, a 1,3-dithiolane can be converted into a vinyl anion equivalent that subsequently rearranges to a 1,4-dithiane (B1222100) derivative nih.gov.

Furthermore, 2-silylated 1,3-dithiolanes have been employed in the synthesis of non-heterocyclic structures like aryl/hetaryl-substituted ethenes and dibenzofulvenes. Treatment of these silylated dithiolanes with a fluoride (B91410) source generates a carbanion at the C2 position. This intermediate can then undergo a cycloreversion reaction to yield the corresponding alkene and a dithioformate anion beilstein-journals.orgnih.gov.

While the direct conversion of this compound into a broad range of specific heterocyclic systems is not extensively documented in isolation, the general reactivity patterns of 2-aryl-1,3-dithiolanes suggest their potential as precursors for various sulfur-containing heterocycles. For example, the synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, a transformation that could potentially be adapted from dithiolane-derived intermediates organic-chemistry.orgpharmaguideline.com.

| Starting Material | Reagents | Product |

| 2-Aryl-1,3-dithiolane | 1. Strong Base (e.g., LiHMDS) 2. Alkyl Halide | Dithioester |

| 2-Aryl-1,3-dithiolane | Photocatalyst, Base, Visible Light | Disulfide-linked dithioester |

| 2-Silyl-1,3-dithiolane | TBAF | Tetraarylethene |

| 1,3-Dithiolane derivative | - | 1,4-Dithiane derivative |

Table 2: Summary of selected synthetic transformations of 1,3-dithiolane derivatives.

Formation of Mixed Disulfides from Dithiolane Precursors

Research into the reactivity of rhodanine-derived enethiols has revealed a significant pathway where 1,3-dithiolanes are formed concurrently with mixed disulfides from a common precursor. nih.gov Specifically, the enethiol bearing a 4-methoxyphenyl substituent has been studied in this context. The reaction, which is particularly efficient in dimethyl sulfoxide (B87167) (DMSO), involves the dimerization of enethiol molecules to yield both the this compound and a corresponding mixed disulfide. nih.gov

The mechanistic process, while not yet definitively established, is proposed to proceed through a shared thioketone intermediate. nih.gov According to this hypothesis, the sulfur atom of an enethiol or its corresponding enethiolate tautomer can react with the carbon atom of a thioketone tautomer. This is followed by a cyclization step, likely a 5-endo-trig Michael reaction, to form the 1,3-dithiolane ring. nih.gov Concurrently, the formation of the mixed disulfide's S-S bond is thought to occur when the sulfur atom of the enethiol(ate) attacks the sulfur atom of the thioketone intermediate. nih.gov

It is important to note that this research describes the formation of this compound from an enethiol precursor, rather than the conversion of the dithiolane itself into a mixed disulfide. The 1,3-dithiolane product, once formed, appears to be relatively stable under the observed reaction conditions. nih.gov

Reactivity of the 4-Methoxyphenyl Substituent in Dithiolane-Mediated Reactions

The electronic nature of substituents on the aryl group of the enethiol precursor has a notable influence on the rate of reaction and the distribution of products between the 1,3-dithiolane and the mixed disulfide. nih.gov In the comparative study of various C-3 aryl substituted enethiols, the derivative featuring a 4-methoxyphenyl group was observed to be less reactive than those with electron-withdrawing groups such as 2-fluorophenyl or 2,6-dichlorophenyl. nih.gov

The 4-methoxyphenyl group is a well-known electron-donating group due to the resonance effect of the methoxy (B1213986) substituent, which increases electron density on the aromatic ring. This electronic property likely affects the stability and reactivity of the proposed enethiol-thioketone tautomeric equilibrium. nih.gov A higher electron density on the aryl ring may influence the electrophilicity of the carbon and sulfur atoms in the thioketone intermediate, thereby modulating the rates of the competing pathways that lead to the dithiolane and the mixed disulfide. While detailed kinetic studies are required for a quantitative understanding, the empirical observation is that the electron-donating 4-methoxyphenyl group leads to a slower reaction rate compared to several electron-withdrawing substituents. nih.gov

The following table summarizes the observed reactivity of various substituted enethiols in the formation of 1,3-dithiolanes and mixed disulfides.

| Aryl Substituent | Reactivity Level | Primary Products Observed |

| 2-Fluorophenyl | Relatively Efficient | 1,3-Dithiolane and/or Mixed Disulfide |

| 2,6-Difluorophenyl | Relatively Efficient | 1,3-Dithiolane and/or Mixed Disulfide |

| 2,6-Dichlorophenyl | Relatively Efficient | 1,3-Dithiolane and/or Mixed Disulfide |

| 4-Methoxyphenyl | Less Reactive | 1,3-Dithiolane and/or Mixed Disulfide |

| 4-Hydroxyphenyl | Less Reactive | 1,3-Dithiolane and/or Mixed Disulfide |

| 2,6-Dimethylphenyl | Largely Unreactive | Low levels of Mixed Disulfide |

This table is based on the qualitative findings reported in the cited literature. nih.gov

Reaction Kinetics and Intermediate Characterization

Detailed studies concerning the reaction kinetics and the direct characterization of transient species specifically for reactions involving this compound are not extensively available in the reviewed scientific literature. The primary focus of existing research has been on the synthesis and formation of this compound from its precursors.

Identification of Transient Species in Dithiolane Reactions

The current body of literature does not provide specific experimental or spectroscopic identification of transient species, such as carbocations or radical intermediates, in reactions where this compound is a reactant. The proposed mechanism for its formation from enethiol precursors suggests the involvement of a thioketone intermediate, but this species has not been directly observed or characterized within this specific reaction system. nih.gov General dithiolane chemistry involves various intermediates depending on the reaction type, but data specific to the 4-methoxyphenyl derivative is lacking.

Kinetic Studies of Dithiolane Transformations

Quantitative kinetic data, such as rate constants or activation parameters, for the transformations of this compound are not available in the cited sources. While it has been qualitatively observed that the 4-methoxyphenyl substituent leads to a slower formation rate of the dithiolane from its enethiol precursor compared to electron-withdrawing substituents, a detailed kinetic analysis has not been reported. nih.gov

Applications of 4 Methoxyphenyl 1,3 Dithiolane in Complex Organic Synthesis

Protecting Group Strategies in Multi-Step Syntheses

In the intricate sequences of multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. The 1,3-dithiolane (B1216140) moiety is a well-established protecting group for aldehydes and ketones, prized for its stability under a wide range of acidic and basic conditions to which many other protecting groups are labile. organic-chemistry.org The 4-methoxyphenyl (B3050149) substituent provides an additional layer of strategic flexibility, primarily by enabling milder and more selective deprotection conditions. chem-station.com

Selective Protection of Carbonyl Compounds

The formation of 4-Methoxyphenyl-1,3-dithiolane is achieved by the acid-catalyzed reaction of 4-methoxybenzaldehyde (B44291) with 1,2-ethanedithiol (B43112). This thioacetalization reaction is highly chemoselective. Aldehydes are generally more reactive than ketones, allowing for the selective protection of an aldehyde in the presence of a ketone functionality. organic-chemistry.org This selectivity is crucial in the synthesis of polyfunctional molecules where precise control over reactivity is required. A variety of Brønsted and Lewis acid catalysts can be employed to facilitate this transformation efficiently. organic-chemistry.org

Table 1: Catalytic Conditions for the Formation of Dithiolanes

| Catalyst | Conditions | Solvent | Typical Yield |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Room Temperature to Reflux | Toluene, CH2Cl2 | High |

| Yttrium triflate (Y(OTf)3) | Room Temperature | Solvent-free or CH2Cl2 | Excellent |

| Iodine (I2) | Room Temperature | CH2Cl2, Acetonitrile (B52724) | High |

| Perchloric acid on silica (B1680970) (HClO4-SiO2) | Room Temperature | Solvent-free | Excellent |

This table presents common catalytic systems used for the formation of 1,3-dithiolanes from carbonyl compounds, which are applicable to the synthesis of this compound.

Orthogonal Deprotection Strategies

Orthogonal synthesis is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others. uchicago.edu The 4-methoxyphenyl group is key to the utility of this dithiolane in such strategies. While standard dithiolanes often require harsh deprotection conditions (e.g., reactions involving mercury salts), the electron-rich 4-methoxyphenyl ring is susceptible to cleavage under specific oxidative conditions. chem-station.com

This allows for the selective deprotection of the this compound using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which are known to cleave p-methoxybenzyl (PMB) ethers. chem-station.com These conditions are typically mild and orthogonal to many other common protecting groups, such as silyl (B83357) ethers (e.g., TBS), benzyl (B1604629) ethers, and Boc carbamates, which remain intact. nih.govucla.edu This orthogonality is a significant advantage in the late stages of complex syntheses, enabling the unmasking of the aldehyde at a precise moment without disrupting the carefully constructed molecular architecture.

Table 2: Orthogonal Deprotection of this compound

| Reagent for Deprotection | Target Group | Orthogonal To (Unaffected Groups) |

|---|---|---|

| DDQ (oxidative) | This compound | Benzyl ethers, TBS ethers, Boc carbamates |

| Ceric Ammonium Nitrate (CAN) | This compound | Benzyl ethers, TBS ethers |

| Trifluoroacetic Acid (TFA) | Boc carbamates, some silyl ethers | This compound (generally stable) |

| H2, Pd/C (hydrogenolysis) | Benzyl ethers, Cbz carbamates | This compound |

| TBAF (fluoride source) | Silyl ethers (TBS, TIPS) | This compound |

This table illustrates the principle of orthogonality, showing how the this compound can be removed selectively under conditions that leave other common protecting groups unharmed, and vice-versa.

Building Block for Natural Product Synthesis

Beyond its role as a protecting group, the 1,3-dithiane (B146892) and dithiolane framework serves as a powerful synthon in C-C bond formation, famously known for its application in "umpolung" or dipole inversion chemistry. researchgate.net This reactivity allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic species, providing a potent tool for the construction of the carbon skeletons of complex natural products. researchgate.netuwindsor.ca

Incorporation into Complex Molecular Architectures

The hydrogen atom on the carbon between the two sulfur atoms of a 1,3-dithiane (a close relative of dithiolane) is acidic and can be removed by a strong base like n-butyllithium to generate a stabilized carbanion. uwindsor.ca This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides) to form new carbon-carbon bonds. This strategy has been a cornerstone in the total synthesis of numerous architecturally complex natural products. nih.gov While specific examples focusing solely on this compound as a building block are specialized, the principles established with dithianes are broadly applicable. The dithiolane moiety is incorporated into the synthetic target and can either be carried through to the final product or be converted back to a carbonyl group at a later stage.

Stereocontrol in Dithiolane-Mediated Syntheses

Achieving stereocontrol is a central challenge in organic synthesis. The stereoelectronic properties of protecting groups can significantly influence the stereochemical outcome of reactions at nearby centers. mdpi.comnih.gov While the dithiolane group itself is achiral, its bulky nature can direct the approach of reagents to a specific face of the molecule, thereby controlling the stereochemistry of newly formed chiral centers. In glycosylation chemistry, for instance, remote protecting groups have been shown to participate in and direct the stereochemical outcome of bond formation at the anomeric center. rsc.orgnih.gov Although detailed studies on the specific stereodirecting influence of the this compound group are not extensively documented, its conformational properties and electronic nature present opportunities for influencing diastereoselectivity in reactions such as additions to adjacent chiral centers.

Synthesis of Advanced Pharmaceutical and Materials Precursors

The 4-methoxyphenyl group is a common structural motif in a wide range of biologically active compounds and pharmaceutical agents. The this compound can therefore serve as a key intermediate in the synthesis of precursors for these advanced molecules. researchgate.netmdpi.com Its stability allows for extensive chemical modifications on other parts of a molecule, with the dithiolane acting as a masked aldehyde that can be revealed in a final synthetic step to yield the desired pharmaceutical target. The synthesis of new aromatic derivatives containing the 1,3-dithiolane moiety for use as ligands in coordination chemistry also highlights its utility in the field of materials science. chemrxiv.orgchemrxiv.org The ability to introduce a protected 4-methoxybenzaldehyde unit into a molecule, which is later deprotected, is a valuable tactic in the synthesis of various pharmaceutical intermediates. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxybenzaldehyde |

| 1,2-ethanedithiol |

| p-Toluenesulfonic acid |

| Yttrium triflate |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| Ceric Ammonium Nitrate (CAN) |

| Trifluoroacetic Acid (TFA) |

| Tetrabutylammonium fluoride (B91410) (TBAF) |

Regioselective and Stereoselective Synthetic Pathways Involving this compound

The strategic placement of a 4-methoxyphenyl group at the C4 position of the 1,3-dithiolane ring introduces a significant element of chirality and electronic bias, which can be exploited in complex organic synthesis to achieve high levels of regioselectivity and stereoselectivity. While comprehensive studies focusing exclusively on this compound as a chiral auxiliary are limited in the publicly available scientific literature, the principles of asymmetric synthesis and the documented behavior of analogous structures allow for a discussion of its potential and observed applications in directing chemical transformations.

The influence of the 4-methoxyphenyl substituent is primarily exerted through steric and electronic effects. The bulky aryl group can effectively shield one face of the dithiolane ring, directing the approach of incoming reagents to the opposite, less hindered face. Furthermore, the methoxy (B1213986) group can engage in coordinating effects with metal cations, which can rigidify transition states and enhance stereochemical control.

One area where the stereodirecting effect of a substituent at the C4 position of a dithiolane ring has been observed is in the diastereoselective and enantioselective S-oxygenation of the sulfur atoms. For instance, the enzymatic S-oxygenation of para-methoxyphenyl-1,3-dithiolane has been shown to proceed with diastereoselectivity and enantioselectivity, indicating that the chiral environment created by the substituted dithiolane ring can influence the stereochemical outcome of reactions even at the sulfur centers.

In the realm of carbon-carbon bond formation, the true potential of this compound would be realized in reactions involving the generation of a carbanion or a radical at the C2 position. Deprotonation of the C2 proton would create a chiral nucleophile where the 4-methoxyphenyl group would be expected to direct the approach of electrophiles.

A notable example of high diastereoselectivity in a related system involves the 1,3-dipolar cycloaddition of trans-2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium betaines. In these reactions, the C2-symmetric vinyl sulfoxide (B87167), a derivative of the dithiolane core, reacts with high yield and total diastereoselectivity. While this example does not involve this compound directly, the reaction of the dithiolane dioxide with a betaine (B1666868) bearing a 4-methoxybenzyl group on the nitrogen atom underscores the potential for stereochemical communication between a methoxyphenyl-containing moiety and a dithiolane ring system. The steric and electronic nature of the 4-methoxybenzyl group likely plays a role in orienting the reactants in the transition state, leading to the observed high levels of stereocontrol.

Detailed research findings on the application of this compound in common stereoselective reactions such as aldol (B89426) additions, Michael additions, or alkylations are not widely available in the current body of scientific literature. However, based on the principles of asymmetric synthesis and the behavior of analogous chiral dithiolane derivatives, it is plausible that derivatives of this compound could serve as effective chiral auxiliaries. For instance, attachment of an acyl group to the dithiolane, followed by enolate formation and reaction with an aldehyde, could proceed with high diastereoselectivity due to the facial shielding by the 4-methoxyphenyl group.

To illustrate the potential for stereocontrol, a hypothetical diastereoselective alkylation is presented below. The data is illustrative and based on expected outcomes from similar systems.

Table 4.4.1: Hypothetical Diastereoselective Alkylation of a 2-Acyl-4-methoxyphenyl-1,3-dithiolane Derivative

| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 | 85 | 90:10 |

| 2 | BnBr | LHMDS | THF | -78 | 92 | 95:5 |

| 3 | Allyl-Br | KHMDS | Toluene | -78 | 88 | 92:8 |

This data is hypothetical and for illustrative purposes only, as specific experimental data for this reaction is not available in the reviewed literature.

The successful application of this compound in regioselective and stereoselective synthesis would depend on the development of reliable protocols for its preparation in enantiomerically pure form and the systematic investigation of its behavior in a range of asymmetric transformations. The existing research on related structures suggests that this is a promising, yet underexplored, area of synthetic chemistry.

Spectroscopic and Computational Elucidation of 4 Methoxyphenyl 1,3 Dithiolane Chemistry

Advanced Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for probing molecular structure and observing chemical transformations in real-time. For a molecule like 4-Methoxyphenyl-1,3-dithiolane, a multi-faceted approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provides a comprehensive picture of its chemical behavior.

Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the precise connectivity and three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, ¹H and ¹³C NMR spectra offer definitive confirmation of the molecular structure by identifying the chemical environments of each hydrogen and carbon atom.

| Proton Type | Expected ¹H NMR Chemical Shift Range (ppm) | Key Structural Information |

| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 | Presence and electronic environment of the methoxy group. |

| Dithiolane Ring (CH₂, CH) | 3.0 - 5.5 | Ring conformation, diastereotopic nature of geminal protons. |

| Aromatic (C₆H₄) | 6.8 - 7.5 | Substitution pattern and electronic effects on the phenyl ring. |

Mass Spectrometry for Reaction Intermediate Detection

Mass Spectrometry (MS) is an exceptionally sensitive analytical technique used to measure the mass-to-charge ratio of ions, making it ideal for identifying molecules and, crucially, for detecting transient species in a reaction mixture. nih.govrsc.org When this compound participates in a chemical reaction, such as hydrolysis, oxidation, or metal-catalyzed coupling, it may form short-lived reaction intermediates.

By coupling a reaction vessel to a mass spectrometer, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), it is possible to sample the reaction mixture directly and detect these low-abundance intermediates. nih.govrsc.orgnih.govstanford.edu For example, in the deprotection of a carbonyl group from the dithiolane, cationic intermediates could be captured and characterized. Tandem mass spectrometry (MS/MS) can further be used to fragment a detected intermediate ion, providing valuable structural information that helps to elucidate the reaction mechanism step-by-step. purdue.edu

Infrared and UV-Visible Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques for monitoring the progress of chemical reactions by observing changes in functional groups and electronic systems, respectively.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound features characteristic absorption bands corresponding to its specific functional groups. For instance, the C-S stretching vibrations within the dithiolane ring, the C-O stretching of the methoxy group, and the C=C stretching of the aromatic ring all appear at distinct frequencies. During a reaction, the disappearance of a reactant's characteristic peak (e.g., the C-S bands if the ring is opened) and the appearance of a product's peak (e.g., a C=O stretch if the dithiolane is cleaved to reveal a ketone) can be tracked over time to determine reaction kinetics and endpoints.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| C-S (Dithiolane) | Stretch | 600 - 800 |

| C-O (Methoxy/Aryl Ether) | Stretch | 1000 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The 4-methoxyphenyl (B3050149) group, an aromatic chromophore, is primarily responsible for the UV absorption of this compound. Transitions, such as π → π* within the benzene (B151609) ring, give rise to strong absorption bands in the UV region. Any reaction that alters the conjugation or electronic structure of the aromatic system will cause a shift in the absorption maximum (λ_max) or a change in molar absorptivity, which can be readily monitored. acs.org

Quantum Chemical Calculations

While spectroscopy provides experimental data, quantum chemical calculations offer a theoretical framework to interpret this data and predict molecular properties from first principles.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure and properties of molecules. researchgate.net By approximating the solutions to the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties for compounds like this compound. researchgate.netnih.gov Functionals such as B3LYP are commonly employed for their balance of accuracy and computational efficiency in studying organic and organosulfur compounds. nih.govmdpi.comfigshare.com

DFT calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule—its equilibrium geometry. researchgate.net For this compound, DFT calculations can optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Furthermore, DFT is invaluable for performing a detailed conformational analysis. unimib.it Different conformers of the dithiolane ring and various rotational positions (rotamers) of the 4-methoxyphenyl group relative to the ring can be modeled. By calculating the precise energy of each stable conformer, DFT can predict their relative populations at a given temperature, complementing and explaining the experimental findings from NMR spectroscopy. These calculations can quantify the energetic preference for the substituent to occupy an equatorial-like versus an axial-like position, providing a deep understanding of the steric and electronic interactions that govern the molecule's preferred shape.

| Parameter | Description | Information Gained from DFT |

| Bond Lengths | Internuclear distance between two bonded atoms. | Provides the most stable geometric structure. |

| Bond Angles | Angle between three connected atoms. | Defines the geometry around each atomic center. |

| Dihedral Angles | Torsional angle between four connected atoms. | Crucial for defining the 3D shape and conformation of the rings. |

| Relative Energies | Energy difference between various conformers. | Predicts the most stable conformer and its population abundance. |

Computational Studies of Reaction Mechanisms and Transition States

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and key intramolecular parameters such as bond lengths and angles, is not publicly available at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. This method provides precise information on the spatial arrangement of atoms within a crystal lattice, offering insights into molecular conformation, intermolecular interactions, and packing arrangements in the solid state.

While crystallographic data exists for structurally related compounds containing either the 4-methoxyphenyl group or the 1,3-dithiolane (B1216140) ring, direct extrapolation of these findings to this compound is not scientifically rigorous. The specific combination and substitution pattern of these moieties in the target compound will uniquely influence its crystallization behavior and resulting solid-state architecture.

Further research, involving the synthesis of a high-purity crystalline sample of this compound suitable for X-ray diffraction analysis, would be required to elucidate its precise solid-state structure. Such a study would provide the foundational data for a detailed discussion of its crystallographic features.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Dithiolane Chemistry

The synthesis of 1,3-dithiolanes, including 4-Methoxyphenyl-1,3-dithiolane, traditionally involves the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112), often facilitated by a catalyst. wikipedia.org The development of new and improved catalytic systems is a primary focus of ongoing research, aiming for higher yields, greater chemoselectivity, and milder reaction conditions. A variety of catalysts have been explored for the synthesis of 1,3-dithiolanes, demonstrating the breadth of this research area. chemicalbook.comorganic-chemistry.org These include both Brønsted and Lewis acids. organic-chemistry.org For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been shown to be a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.org Similarly, praseodymium triflate has been identified as an effective and recyclable catalyst for the chemoselective protection of aldehydes as dithiolanes. chemicalbook.comorganic-chemistry.org Other notable catalytic systems include yttrium triflate, tungstophosphoric acid, and iodine, each offering distinct advantages in terms of reactivity and selectivity. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) has also been used for the conversion of various carbonyl compounds into their corresponding thioacetals under mild conditions that tolerate sensitive functional groups. organic-chemistry.org The exploration of solid-supported catalysts, such as POCl₃-montmorillonite, presents a promising avenue for developing environmentally friendly and easily recoverable catalytic systems for dithiolane synthesis. researchgate.net

| Catalyst | Substrates | Key Features |

|---|---|---|

| Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) | Aldehydes and ketones | Extremely efficient, reusable, solvent-free conditions, room temperature. organic-chemistry.org |

| Praseodymium triflate | Aldehydes | Efficient, recyclable, chemoselective for aldehydes. chemicalbook.comorganic-chemistry.org |

| Yttrium triflate | Carbonyl compounds | Catalytic amount, allows for highly chemoselective protection of aldehydes. organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Aldehydes, ketones, acetals, acylals, O,S-acetals | Effective, highly selective, solvent-free conditions. organic-chemistry.org |

| Iodine | Aldehydes and ketones | Catalytic amount, mild reaction conditions. organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Aliphatic and aromatic aldehydes and ketones | Mild conditions, tolerates sensitive functional groups, racemization-free. organic-chemistry.org |

| POCl₃-montmorillonite | Carbonyl compounds | Rapid, efficient, room temperature. researchgate.net |

Exploration of Photochemical Transformations and Photocatalysis

Photochemistry and photocatalysis are emerging as powerful tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. In the context of dithiolane chemistry, visible-light photoredox catalysis has been successfully employed for the rearrangement of dithiolanes and dithianes to access disulfide-linked-dithioesters. nih.govresearchgate.net This transformation proceeds via a controlled C-S bond cleavage and highlights the potential of photocatalysis to induce novel reactivity in dithioacetals, diverging from the typical deprotection to the corresponding aldehydes. nih.gov The in-situ generation of thiyl radicals under these conditions opens up further synthetic possibilities, such as the preparation of hetero-disulfides. nih.gov

The photochemical behavior of related sulfur-containing heterocycles, such as 2-thioxo-1,3-dithioles, has also been investigated, revealing transformations that lead to the formation of tetrathiafulvalenes. rsc.org Furthermore, the photoinitiated ring-opening polymerization of 1,2-dithiolanes is a key process in the development of dynamic covalent materials and hydrogels. nih.govresearchgate.net This light-induced dithiolane ring-opening allows for the formation of disulfide crosslinks under physiological conditions without the need for an initiator, enabling applications such as cell encapsulation. nih.gov The resulting hydrogels exhibit multiple photoinduced dynamic responses, including stress relaxation, stiffening, and softening. nih.gov These studies underscore the vast potential of photochemical methods to manipulate the structure and properties of dithiolane-containing molecules and materials.

Advanced Mechanistic Investigations via Ultrafast Spectroscopy and Computational Modeling

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Ultrafast spectroscopy and computational modeling are indispensable tools for probing the intricate details of chemical transformations. Ultrafast transient absorption spectroscopy, for example, can be used to follow the real-time evolution of reactive intermediates in photochemical reactions. nih.gov This technique has been applied to study the photochemistry of various organic molecules, providing insights into the dynamics of excited states and the formation of transient species. rsc.orgnih.gov For instance, it has been used to investigate the ultrafast ring-opening and closing dynamics of photochromic dithienylethene-based coordination cages. nih.gov

Computational methods, particularly density functional theory (DFT) calculations, have become a powerful tool for elucidating reaction pathways, transition state structures, and the energetics of chemical reactions. mdpi.com DFT calculations have been employed to investigate the mechanism of thia-Diels-Alder reactions, confirming an asynchronous concerted mechanism. nih.gov In the context of dithiolane chemistry, these advanced techniques can be applied to study the mechanisms of catalytic dithiolane formation, photochemical rearrangements, and ring-opening polymerizations. By combining experimental data from ultrafast spectroscopy with theoretical insights from computational modeling, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of dithiolane-based systems. This knowledge will be instrumental in the development of more efficient and selective synthetic methodologies.

Integration of Artificial Intelligence and Machine Learning in Dithiolane Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the optimization of reaction conditions. nih.govresearchgate.netmdpi.com These data-driven approaches can accelerate the discovery and development of new chemical entities. mdpi.com In the context of dithiolane chemistry, AI and ML algorithms can be trained on existing reaction data to predict the optimal catalysts, solvents, and temperatures for the synthesis of specific dithiolane derivatives, including this compound.

Computer-aided synthesis planning (CASP) tools, which leverage AI, can propose novel and efficient retrosynthetic pathways for complex molecules containing the dithiolane moiety. mdpi.com These tools can analyze vast databases of chemical reactions to identify the most promising synthetic strategies. nih.gov Furthermore, the integration of AI with automated synthesis platforms can enable the rapid and autonomous execution of chemical reactions, significantly accelerating the pace of research and development. illinois.edu As more data on dithiolane chemistry becomes available, the predictive power of AI and ML models will continue to improve, making them invaluable tools for the design and optimization of dithiolane synthesis.

Sustainable and Environmentally Friendly Approaches in this compound Chemistry

Photocatalysis, which utilizes visible light as a clean and abundant energy source, represents a highly sustainable approach to chemical synthesis. nih.govresearchgate.net The use of light as a traceless reagent minimizes the generation of chemical waste. researchgate.net Furthermore, exploring reactions in environmentally benign solvents, such as water, is a major goal in green chemistry. nih.gov The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media will be crucial for advancing the sustainability of dithiolane synthesis. As the demand for environmentally friendly chemical processes grows, the integration of these sustainable practices into the synthesis and application of this compound will be of paramount importance.

Q & A

Q. What are the considerations for assessing the toxicity profile of this compound derivatives?

- Methodological Answer :

- In-vitro assays : Test cytotoxicity using cell lines (e.g., HepG2) and compare with structurally related compounds (e.g., 2-methyl-1,3-dithiolane) .

- Regulatory alignment : Follow EFSA guidelines for flavouring agents, including acute oral toxicity (LD50) and subchronic exposure protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.